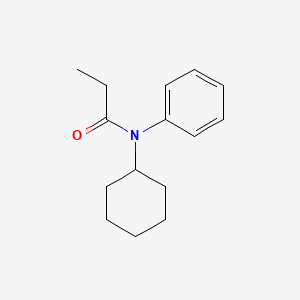

N-cyclohexyl-N-phenylpropanamide

Description

Contextualization within Amide Chemistry and Advanced Organic Synthesis

N-cyclohexyl-N-phenylpropanamide is a tertiary amide, characterized by a nitrogen atom bonded to a carbonyl group, a cyclohexyl group, and a phenyl group. Its chemical formula is C15H21NO. nih.govachemblock.com The amide bond is one of the most fundamental linkages in organic chemistry and biochemistry, forming the backbone of proteins and finding widespread use in the pharmaceutical and materials science industries.

The synthesis of tertiary amides like this compound is a significant area of research in advanced organic synthesis. Traditional methods for amide bond formation often involve the coupling of a carboxylic acid with a secondary amine. More advanced and efficient synthetic routes are continually being developed to overcome challenges such as the use of harsh reagents and the generation of byproducts. These modern methods often employ sophisticated coupling reagents or catalytic systems to facilitate the reaction under milder conditions, a key goal in green chemistry.

Overview of Contemporary Scientific Interest and Research Trajectories

While specific research focusing exclusively on this compound is not extensively documented in publicly available scientific literature, the broader class of N-substituted amides is the subject of intense and ongoing investigation. The interest in these compounds is largely driven by their potential applications in medicinal chemistry and materials science.

Medicinal Chemistry: The amide scaffold is a common feature in many biologically active molecules and pharmaceuticals. The N-substituents, such as the cyclohexyl and phenyl groups in the titular compound, play a crucial role in determining the pharmacological profile of a molecule. They can influence factors like binding affinity to biological targets, metabolic stability, and bioavailability. Research in this area often involves the synthesis of libraries of structurally related amides to explore structure-activity relationships (SAR). For instance, the synthesis of various N-substituted cyclohexane carboxamide derivatives has been explored for their potential as sensates in consumer products.

Advanced Organic Synthesis: From a synthetic standpoint, the development of novel and efficient methods for the formation of N-aryl and N-cycloalkyl amides remains a significant research trajectory. The synthesis of related structures, such as N-benzyl-3-(benzyl((R)-1-phenylethyl)amino)-3-cyclohexyl-N-((R)-1-phenylethyl)propanamide, highlights the complexity and stereochemical control that can be achieved in modern organic synthesis. mdpi.com The exploration of new catalytic systems and reaction pathways for creating these robust chemical bonds is a testament to the enduring importance of amides in the construction of complex molecules.

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO/c1-2-15(17)16(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3,5-6,9-10,14H,2,4,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVVEJKZPZJDKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N(C1CCCCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801302897 | |

| Record name | N-Cyclohexyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500548-02-7 | |

| Record name | N-Cyclohexyl-N-phenylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500548-02-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-N-phenylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801302897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic Characterization and Structural Elucidation of N Cyclohexyl N Phenylpropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, offering deep insights into the chemical environment of individual atoms. ipb.ptresearchgate.net For N-cyclohexyl-N-phenylpropanamide, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for assigning the specific resonances to the corresponding nuclei within the molecule's framework, which includes a phenyl group, a cyclohexyl ring, and a propanamide moiety.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons and their neighboring atoms. The spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the cyclohexyl ring, and the protons of the propanoyl group.

The protons on the phenyl ring typically appear as a complex multiplet in the downfield region, usually between 7.0 and 7.5 ppm, due to the deshielding effect of the aromatic ring current. The integration of this signal corresponds to five protons. The methine proton on the cyclohexyl ring directly attached to the nitrogen atom is also shifted downfield due to the electron-withdrawing effect of the amide group. The remaining methylene (B1212753) protons of the cyclohexyl ring give rise to a series of overlapping multiplets in the upfield region, typically between 1.0 and 2.0 ppm.

The propanoyl group exhibits a characteristic ethyl pattern: a quartet for the methylene (–CH2–) protons adjacent to the carbonyl group and a triplet for the terminal methyl (–CH3) protons. The quartet is found at a lower field than the triplet due to the proximity of the electron-withdrawing carbonyl group.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.45 - 7.20 | m | 5H | Phenyl-H |

| 4.50 | tt | 1H | N-CH (Cyclohexyl) |

| 2.25 | q | 2H | -CO-CH₂- |

| 1.80 - 1.10 | m | 10H | Cyclohexyl-CH₂ |

| 1.05 | t | 3H | -CH₂-CH₃ |

| Note: This table is a representation of expected values and may vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. hmdb.ca The carbonyl carbon of the propanamide group is typically the most deshielded, appearing at the lowest field, often around 173 ppm.

The aromatic carbons of the phenyl group exhibit signals in the range of 126 to 140 ppm. The carbon atom attached to the nitrogen (ipso-carbon) is often distinguishable. The cyclohexyl carbons show signals in the aliphatic region, with the carbon atom bonded to the nitrogen appearing at a lower field (around 55-60 ppm) compared to the other cyclohexyl carbons (typically 25-35 ppm) due to the deshielding effect of the nitrogen atom. The carbons of the propanoyl group are also readily identified, with the methylene carbon appearing at a lower field than the methyl carbon.

Table 2: Experimental ¹³C NMR Data for this compound in CDCl₃ hmdb.ca

| Chemical Shift (δ) ppm | Assignment |

| 173.2 | C=O (Propanamide) |

| 139.1 | Phenyl C (ipso) |

| 128.9 | Phenyl C |

| 127.8 | Phenyl C |

| 127.2 | Phenyl C |

| 56.5 | N-CH (Cyclohexyl) |

| 31.8 | Cyclohexyl CH₂ |

| 28.1 | -CO-CH₂- |

| 26.2 | Cyclohexyl CH₂ |

| 25.7 | Cyclohexyl CH₂ |

| 9.7 | -CH₂-CH₃ |

| Source: Human Metabolome Database hmdb.ca |

Advanced NMR Techniques for Conformational and Connectivity Studies

To unambiguously assign all proton and carbon signals and to study the through-bond and through-space connectivities, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net Experiments such as Correlation Spectroscopy (COSY) are used to establish ¹H-¹H coupling networks, helping to trace the connectivity within the cyclohexyl and propanoyl fragments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing amides like this compound. In positive ion mode, ESI-MS would typically show a prominent peak corresponding to the protonated molecule, [M+H]⁺. Given the molecular weight of 231.34 for C15H21NO, the expected m/z value for the protonated molecule would be approximately 232.17. achemblock.com The high-resolution mass spectrometry (HRMS) capability of modern ESI-MS instruments can provide the exact mass of the ion, which can be used to confirm the elemental composition of the molecule with high accuracy. The fragmentation of protonated amides in the gas phase can be initiated by the transfer of the ionizing proton from the thermodynamically favored carbonyl oxygen to the amide nitrogen upon collisional activation. researchgate.netnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is particularly useful for the analysis of this compound in complex mixtures, allowing for its separation from other components before it enters the mass spectrometer for detection and identification. achemblock.comresearchgate.net

In an LC-MS/MS experiment (tandem mass spectrometry), the precursor ion (e.g., the [M+H]⁺ ion at m/z 232.17) is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the cleavage of the amide bond. This could lead to the formation of a fragment ion corresponding to the protonated aniline (B41778) (C6H8N⁺) at m/z 94.0651 or the cyclohexylaminoketene radical cation. nih.gov Another likely fragmentation is the loss of the propanoyl group, leading to a fragment corresponding to the N-cyclohexyl-N-phenylamine ion. The analysis of these fragmentation patterns allows for the confirmation of the different structural subunits of the molecule.

Table 3: Predicted Major Fragment Ions in ESI-MS/MS of this compound

| m/z (Predicted) | Possible Fragment Structure |

| 232.17 | [M+H]⁺ |

| 176.14 | [M - C₃H₅O + H]⁺ |

| 94.07 | [C₆H₅NH₃]⁺ (Protonated Aniline) |

| 83.09 | [C₆H₁₁]⁺ (Cyclohexyl Cation) |

| 57.03 | [C₃H₅O]⁺ (Propanoyl Cation) |

| Note: This table presents plausible fragmentation pathways. Actual observed fragments can vary based on instrumental conditions. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the determination of the elemental composition of a molecule with high accuracy and precision. libretexts.org For this compound (C15H21NO), HRMS provides an exact mass measurement, which helps in confirming its molecular formula.

In a typical HRMS analysis using an electrospray ionization (ESI) source in positive mode, the molecule is expected to be protonated to form the [M+H]+ ion. nih.gov The high resolving power of the instrument allows for the differentiation of ions with very similar mass-to-charge ratios, providing a high degree of confidence in the identification of the compound. libretexts.org

Detailed Research Findings:

While specific HRMS fragmentation data for this compound is not extensively documented in publicly available literature, the fragmentation pattern can be predicted based on its structure. The primary fragmentation pathways would likely involve the cleavage of the amide bond, the propanoyl group, and fragmentations within the cyclohexyl and phenyl rings.

Metabolism studies of structurally related compounds, such as N-(1-phenylcyclohexyl)propanamine (PCPR), have shown that common metabolic pathways include hydroxylation of the cyclohexyl and phenyl rings, as well as N-dealkylation. nist.gov These metabolic products would be readily distinguishable by HRMS due to the mass shift introduced by the addition of hydroxyl groups or the removal of the propanoyl group.

Table 1: Predicted HRMS Data for this compound and its Potential Fragments

| Ion | Predicted m/z | Description |

| [M+H]+ | 232.1701 | Protonated parent molecule |

| [M-C3H5O]+ | 174.1283 | Loss of the propanoyl group |

| [C6H11NHC6H5]+ | 174.1283 | Fragment containing the cyclohexyl and phenyl amines |

| [C6H5NH2]+ | 94.0657 | Aniline fragment |

| [C6H11]+ | 83.1174 | Cyclohexyl fragment |

Note: The m/z values are calculated based on the most abundant isotopes and are predictive in nature.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule. pharmatutor.org The absorption of infrared radiation excites molecular vibrations that result in a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. pharmatutor.org

Detailed Research Findings:

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of its functional groups. The NIST WebBook provides an IR spectrum for a related compound, N-phenyl-n'-cyclohexyl-p-phenylenediamine, which can serve as a reference for some of the expected vibrational modes. slideshare.net

Key expected vibrational modes for this compound include:

C=O Stretch: A strong band in the IR spectrum, typically in the range of 1630-1680 cm-1, characteristic of the amide I band.

N-H Bend: The amide II band, which is a combination of N-H bending and C-N stretching, is expected around 1520-1570 cm-1.

C-N Stretch: This vibration will likely appear in the region of 1200-1350 cm-1.

C-H Stretches: Aromatic C-H stretching vibrations are expected above 3000 cm-1, while aliphatic C-H stretches from the cyclohexyl group will appear just below 3000 cm-1.

Ring Vibrations: Phenyl ring C=C stretching vibrations will be observed in the 1450-1600 cm-1 region.

Table 2: Representative Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber (cm-1) - IR | Expected Wavenumber (cm-1) - Raman |

| Aromatic C-H Stretch | 3100-3000 (weak to medium) | 3100-3000 (strong) |

| Aliphatic C-H Stretch | 2950-2850 (strong) | 2950-2850 (strong) |

| C=O Stretch (Amide I) | 1680-1630 (strong) | 1680-1630 (medium) |

| N-H Bend (Amide II) | 1570-1520 (strong) | Weak or absent |

| Phenyl C=C Stretch | 1600, 1580, 1500, 1450 (variable) | 1600, 1580, 1500, 1450 (strong) |

| C-N Stretch | 1350-1200 (medium) | Medium |

Note: These are general ranges and the exact positions can vary based on the molecular environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths of absorption are characteristic of the types of electronic transitions occurring.

Detailed Research Findings:

For this compound, the chromophores responsible for UV absorption are the phenyl ring and the amide group. The expected electronic transitions are π → π* and n → π*.

π → π transitions:* These transitions arise from the excitation of electrons in the π orbitals of the phenyl ring and the C=O bond to anti-bonding π* orbitals. These are typically high-energy transitions, resulting in strong absorption bands in the UV region, likely below 250 nm.

n → π transitions:* These transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms of the amide group) to anti-bonding π* orbitals. These are lower energy transitions and result in weaker absorption bands at longer wavelengths, potentially in the 250-300 nm range.

The solvent used for UV-Vis analysis can influence the position of the absorption maxima due to solvatochromic effects.

Table 3: Expected Electronic Transitions and Absorption Maxima for this compound

| Electronic Transition | Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) |

| π → π | Phenyl ring, C=O | ~200-240 | High (>10,000) |

| n → π | Amide group (C=O, N) | ~250-290 | Low (<1,000) |

Note: These values are estimations based on the electronic transitions of similar chromophores.

X-ray Diffraction Studies for Solid-State Structure Determination

Detailed Research Findings:

There are no publicly available single-crystal X-ray diffraction studies specifically for this compound. However, studies on other N-aryl amides have been conducted, revealing details about their solid-state structures.

A hypothetical crystal structure of this compound would reveal the planarity of the amide group and the relative orientations of the cyclohexyl and phenyl rings. The cyclohexyl ring would likely adopt a chair conformation, which is its most stable form. The crystal packing would be influenced by intermolecular interactions such as hydrogen bonding (if present) and van der Waals forces.

Computational Chemistry and Theoretical Investigations of N Cyclohexyl N Phenylpropanamide

Quantum Chemical Calculations (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) stands as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For N-cyclohexyl-N-phenylpropanamide, DFT calculations are instrumental in determining the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. These calculations can predict key structural parameters.

A typical approach involves using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to solve the Schrödinger equation for the molecule. This process minimizes the energy of the molecule to find its equilibrium geometry. The optimized structure provides data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's spatial configuration.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Atoms Involved | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (amide) | ~1.36 Å | |

| N-C (phenyl) | ~1.43 Å | |

| N-C (cyclohexyl) | ~1.48 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C (phenyl) | ~118° | |

| C-N-C (cyclohexyl) | ~120° | |

| Dihedral Angle | C(phenyl)-N-C=O | Variable (Conformer Dependent) |

Note: These values are illustrative and would be precisely determined from specific DFT calculations.

Once the molecular geometry is optimized, theoretical vibrational frequencies can be calculated. These frequencies correspond to the various modes of molecular vibration, such as stretching, bending, and twisting of the chemical bonds. These predicted frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with the experimental one, researchers can confirm the molecular structure and the accuracy of the computational model. For this compound, characteristic vibrational modes would include the C=O stretch of the amide group (typically around 1650-1680 cm⁻¹), N-H bending, and various C-H stretches from the phenyl and cyclohexyl groups. msu.edu

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. nih.govyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl group and the nitrogen atom of the amide, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is likely centered on the carbonyl group and the phenyl ring, representing the regions most susceptible to nucleophilic attack. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons.

Table 2: Predicted Frontier Orbital Energies for this compound

| Orbital | Predicted Energy (eV) |

| HOMO | ~ -6.5 eV |

| LUMO | ~ -0.5 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

Note: These values are illustrative and would be precisely determined from specific DFT calculations.

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

The presence of both electron-donating (N-phenyl, N-cyclohexyl) and electron-withdrawing (carbonyl) groups within the same molecule allows for the possibility of intramolecular charge transfer (ICT). researchgate.netresearchgate.netscirp.org Upon absorption of light, an electron can be promoted from a donor-localized HOMO to an acceptor-localized LUMO, resulting in a charge-separated excited state. The efficiency and nature of this ICT process are heavily dependent on the molecular conformation and the electronic coupling between the donor and acceptor moieties. researchgate.net Theoretical calculations can model this process and predict the properties of the resulting excited states.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netcuny.edu The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface would show regions of negative potential (typically colored red) around the electronegative oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be found around the hydrogen atoms of the amide and potentially parts of the phenyl and cyclohexyl rings, highlighting areas prone to nucleophilic attack. The MEP surface provides a clear, visual representation of the molecule's reactive sites and complements the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized Lewis-like structure of chemical bonds and lone pairs. researchgate.netrsc.org This analysis provides a quantitative description of bonding in terms of electron density distribution, hybridization, and the stabilizing effects of orbital interactions.

For this compound, an NBO analysis would elucidate the nature of the amide bond, which is a key feature of its structure. The analysis would quantify the delocalization of the nitrogen lone pair into the carbonyl π* antibonding orbital (n -> π* interaction), a characteristic feature of amides that contributes to their stability and planarity. rsc.org The strength of this interaction can be estimated by the second-order perturbation energy, E(2), as calculated by NBO theory. researchgate.net

Hypothetical NBO Analysis Data for this compound:

Below is an illustrative table of the kind of data an NBO analysis would provide. The values are hypothetical but representative of what would be expected for an amide.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N | π* (C=O) | 50.3 | Amide Resonance |

| σ (C-H)cyclohexyl | σ* (C-N) | 2.5 | Hyperconjugation |

| σ (C-C)phenyl | σ* (C-N) | 3.1 | Hyperconjugation |

This hypothetical data illustrates the significant stabilization energy from the amide resonance. The analysis would also detail the hybridization of the atomic orbitals contributing to the bonds, offering a deeper understanding of the molecular geometry.

Computational Spectroscopic Parameter Predictions (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netresearchgate.netnih.gov These calculations can aid in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei.

For this compound, DFT calculations could predict the ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions depends on the chosen functional and basis set. researchgate.netnih.gov The calculated isotropic shielding values are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. researchgate.net

Hypothetical Calculated vs. Experimental NMR Chemical Shifts for this compound:

The following table provides a hypothetical comparison of calculated and experimental NMR data.

| Atom | Calculated ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Chemical Shift (ppm) |

|---|---|---|---|---|

| C=O | 173.5 | 172.8 | - | - |

| N-Cipso (Phenyl) | 140.2 | 139.5 | - | - |

| N-CH (Cyclohexyl) | 55.8 | 55.1 | 4.1 | 4.0 |

| CH₂ (Propionyl) | 28.1 | 27.6 | 2.2 | 2.1 |

| CH₃ (Propionyl) | 10.9 | 10.5 | 1.0 | 0.9 |

Such a comparison would be invaluable for confirming the structure of the molecule and understanding the influence of the different functional groups on the electronic shielding of the various nuclei.

Molecular Docking and Simulation Studies for Intermolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is extensively used in drug discovery to predict the binding of a small molecule ligand to a protein receptor. nih.govnih.gov

While there are no specific molecular docking studies reported for this compound, this molecule could be docked into the active site of various enzymes to explore its potential as an inhibitor. For instance, given its amide structure, it could be a candidate for docking into the active site of proteases or other enzymes that recognize amide-containing substrates. nih.gov

A molecular docking study would involve preparing the 3D structure of this compound and the target protein. The docking algorithm would then explore various binding poses of the ligand within the protein's active site and score them based on a scoring function that estimates the binding affinity.

Hypothetical Molecular Docking Results for this compound:

This table illustrates the kind of output a docking study might generate.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Hypothetical Protease A | -7.5 | Asp102, His57, Ser195 | Hydrogen bond with Ser195, Hydrophobic interactions |

| Hypothetical Kinase B | -6.8 | Leu25, Val33, Ala45 | Hydrophobic interactions with phenyl and cyclohexyl rings |

The results would indicate the most likely binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. Molecular dynamics simulations could further be employed to study the stability of the predicted binding pose over time.

Structure Activity Relationship Sar Studies and Rational Design of N Cyclohexyl N Phenylpropanamide Analogues

Design and Synthesis of N-Cyclohexyl-N-phenylpropanamide Derivatives

The systematic design and synthesis of derivatives of this compound are fundamental to understanding how chemical structure translates into biological function. This process involves the strategic introduction of various substituents and the modification of the core scaffold to probe interactions with biological targets.

Substituent Effects on Molecular Properties and Reactivity

The properties and reactivity of the this compound scaffold can be finely tuned by adding different chemical groups (substituents) to its aromatic phenyl ring and aliphatic cyclohexyl ring. These modifications can alter the molecule's electronic and steric characteristics, which in turn influences its behavior.

Research into related N-phenylamide structures demonstrates that the nature of substituents on the phenyl ring significantly impacts molecular properties. For instance, electron-withdrawing groups, like a formyl group (-CHO), and electron-donating groups, such as a methyl group (-CH₃), can alter the electron density across the molecule. mdpi.com This modulation of the inductive and mesomeric effects is a key strategy in medicinal chemistry to enhance a compound's interaction with its biological target. mdpi.com In a study on pyrazole-based compounds, the presence of an electron-withdrawing group on a phenyl ring combined with electron-donating groups on an adjacent heterocyclic ring was found to be highly favorable for inhibitory potency against certain bacterial strains. mdpi.com

A comparative study on organic semiconductors highlighted the difference between phenyl and cyclohexyl groups as terminal substituents. rsc.org While both can result in similar packing structures, the phenyl group's ability to form intermolecular C–H⋯π interactions leads to less dynamic motion in the solid state. rsc.orgresearchgate.net This suggests that replacing the cyclohexyl ring in this compound with other cyclic or aromatic moieties could significantly alter its solid-state properties and intermolecular interactions.

Table 1: Effects of Phenyl Ring Substituents on Molecular Properties

| Substituent Type | Example Group | Effect on Phenyl Ring | Potential Impact on Molecular Properties |

| Electron-Withdrawing | Formyl (-CHO), Nitro (-NO₂) | Decreases electron density | Alters reactivity, dipole moment, and hydrogen bonding capacity |

| Electron-Donating | Methyl (-CH₃), Methoxy (-OCH₃) | Increases electron density | Modifies basicity and nucleophilicity |

| Halogen | Fluoro (-F), Chloro (-Cl) | Inductive withdrawal, mesomeric donation | Influences lipophilicity and metabolic stability |

Modification of the Propanamide Backbone and Cyclic Moieties

Altering the propanamide backbone and the attached cyclic groups is another key strategy for developing analogues. Research on related structures, such as fentanyl and its derivatives, provides insight into how these modifications can affect biological activity. The N-phenylpropanamide group is a critical component of the fentanyl scaffold. researchgate.net

Modifications can include:

Changing the length of the alkyl chain: Shortening or lengthening the propanamide's ethyl group can alter the molecule's flexibility and how it fits into a binding site.

Replacing the cyclohexyl ring: Substituting the cyclohexyl group with other rings, such as different-sized cycloalkanes or aromatic systems, can explore the steric and electronic requirements of a target receptor.

Altering the phenyl group: Replacing the phenyl ring with other aromatic or heterocyclic systems, like phenylpyrazole, has been shown to produce compounds with different potency and duration of action in fentanyl analogues. researchgate.net

For example, in the development of novel pyridazine (B1198779) derivatives, the core structure was modified by reacting it with various hydrazines and thiazolidin-4-ones to create a library of new compounds with potential anti-inflammatory activity. nih.gov This highlights a common synthetic strategy where a core scaffold is systematically combined with a diverse set of building blocks.

Elucidation of Structure-Function Relationships

The primary goal of synthesizing derivatives is to understand the relationship between a molecule's three-dimensional structure and its biological function. By systematically altering the molecule and observing the corresponding changes in activity, researchers can build a model of the pharmacophore—the essential features required for biological activity.

In studies of fentanyl-related compounds, it is well-established that the N-phenylpropanamide moiety is crucial for activity. researchgate.net The orientation and conformation of this group, along with the other parts of the molecule, determine how effectively it can bind to its target receptor. For example, creating conformationally restricted analogues of fentanyl, where the molecule's flexibility is reduced, has helped to probe the active conformation when bound to the opioid receptor. nih.gov In one such study, four diastereomers of a complex benzo[a]quinolizidine derivative containing the N-phenylpropanamide group were synthesized. nih.gov Despite being structurally related, they showed significant differences in their ability to bind to the opiate receptor, with the most active ones having binding affinities that were still a fraction of that of fentanyl. nih.gov This demonstrates that subtle changes in stereochemistry can have a profound impact on function.

Fragment-Based Research and Structural Motifs in Complex Molecules (e.g., Fentanyl Analogues)

The this compound structure can be considered a combination of key chemical fragments: a cyclohexyl group, a phenyl group, and a propanamide linker. In fragment-based drug discovery, small molecular fragments are screened for weak binding to a biological target. Promising fragments are then grown or combined to create a more potent lead compound.

The N-phenylpropanamide motif is a well-known structural component in a variety of biologically active molecules, most notably the 4-anilidopiperidine class of synthetic opioids, which includes fentanyl. nih.gov The N-phenylpropanamide fragment itself has been identified in the vapor emanating from fentanyl materials, indicating its stability as a chemical signature. ojp.gov

The design of fentanyl analogues often involves modifying the core scaffold while retaining the essential N-phenylpropanamide group. nih.gov For instance, research has explored replacing the N-phenethyl group of fentanyl with other substituents or modifying the anilido-phenyl group. nih.gov These studies help to define the structural requirements for activity and have led to the development of compounds with varied pharmacological profiles. nih.gov The synthesis of "ring-closed" analogues, where the flexible N-phenylpropanamide portion is incorporated into a more rigid ring system, is another approach used to understand the optimal geometry for receptor binding. nih.gov

This fragment-based understanding allows chemists to use the N-phenylpropanamide scaffold as a reliable building block in the design of new and complex molecules aimed at a range of biological targets beyond its traditional association with opioid receptors.

Investigation of Intermolecular Interactions and Biological Recognition Mechanisms Involving N Cyclohexyl N Phenylpropanamide

Halogen Bonding Interactions and Their Significance

Recent studies have highlighted the role of N-cyclohexyl-N-phenylpropanamide as a key molecular fragment in understanding halogen bonding (XB). Halogen bonding is a non-covalent interaction where a halogen atom with a region of positive electrostatic potential, known as a σ-hole, interacts with a Lewis base.

In a 2024 study, this compound was utilized as "Fragment 2" in Density Functional Theory (DFT) calculations to investigate the halogen bonding acceptor sites in fentanyl derivatives. This research aimed to understand the chemical properties of fentanyl-related compounds to develop effective detection methods using nanoparticles. The study identified two primary halogen bond acceptor sites on fentanyl-like structures: the oxygen of the propanamide moiety and the nitrogen of the piperidine (B6355638) ring. By analyzing the interaction of these sites with a halogen bond donor, 1-iodoperfluorobenzene (IPFB), the researchers could probe the strength and nature of these interactions.

Furthermore, NMR titration has been employed as an experimental method to assess the strength of these halogen bonding interactions in solution. While specific titration data for this compound was part of a broader study, the methodology involves monitoring the chemical shift of a nucleus in the halogen bond donor upon the addition of the acceptor molecule, providing quantitative insights into the interaction.

The significance of these studies lies in the potential to harness halogen bonding for the development of sensors and for rational drug design, where this interaction can be engineered to enhance ligand-receptor binding affinity and specificity.

Hydrogen Bonding Networks and Molecular Association

While specific experimental studies on the hydrogen bonding networks of this compound are not extensively documented, its molecular structure provides clear indications of its potential to participate in such interactions. The compound possesses a secondary amide group, which contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O).

Hydrogen bonds are crucial in determining the structure and function of biological macromolecules and in the binding of small molecule ligands to their protein targets. The N-H group of this compound can donate a hydrogen bond to an acceptor atom, such as an oxygen or nitrogen on a receptor or another molecule. Concurrently, the carbonyl oxygen can accept a hydrogen bond from a donor group.

In the context of biological systems, the ability to form these hydrogen bonds is critical for molecular recognition and the stability of a ligand-receptor complex. The formation of hydrogen bond networks can help to overcome the energetic cost of desolvating the ligand and the binding site upon complexation. The specific geometry and strength of these hydrogen bonds would be dictated by the local environment within a protein's binding pocket.

Mechanistic Studies of Biological Target Interactions (in vitro)

Given that this compound is considered a fentanyl analog, its primary biological target is presumed to be the μ-opioid receptor (MOR). The following sections discuss the potential mechanisms of its interaction with biological targets based on studies of related compounds.

Enzymatic Inhibition Mechanisms

There is no direct evidence from the reviewed literature of this compound acting as an enzyme inhibitor. However, compounds with similar structural motifs, such as phencyclidine (PCP) and its analogs which also contain a phenylcyclohexyl group, have been shown to be mechanism-based inhibitors of cytochrome P-450 enzymes. nih.gov This type of inhibition involves the enzymatic conversion of the inhibitor into a reactive species that then covalently binds to and inactivates the enzyme. nih.gov

For this compound, its metabolism would likely involve cytochrome P-450 enzymes. Whether this process could lead to the formation of a reactive intermediate that inhibits the enzyme is a subject for future investigation.

Receptor Binding and Modulation Studies

As a fentanyl analog, this compound is expected to bind to the μ-opioid receptor. Studies on a series of fentanyl analogs that included a cyclohexyl derivative indicated that these compounds retained a reasonable level of biological activity, suggesting interaction with the target receptor. nih.gov

In vitro binding assays, such as competitive binding studies using a radiolabeled ligand like [³H]DAMGO, are standard methods to determine the binding affinity (Ki) of a compound for the μ-opioid receptor. Functional assays, like the [³⁵S]GTPγS binding assay, can then be used to determine the compound's efficacy as an agonist, antagonist, or allosteric modulator. For instance, studies on 3-[3-(phenalkylamino)cyclohexyl]phenol analogs, which share the cyclohexyl and phenyl groups, showed that these compounds acted as MOR antagonists, decreasing DAMGO-induced GTPγS stimulation. nih.govunica.it

The table below illustrates the type of data that would be generated from such studies.

| Compound | Binding Affinity (Ki, nM) for MOR | Functional Activity ([³⁵S]GTPγS) |

| This compound | Data Not Available | Data Not Available |

| Reference Agonist (e.g., DAMGO) | High | Full Agonist |

| Reference Antagonist (e.g., Naloxone) | High | Antagonist |

Molecular Recognition in Biological Systems

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, halogen bonding, hydrophobic interactions, and van der Waals forces. For this compound, recognition by a biological target like the μ-opioid receptor would involve its three-dimensional structure fitting into the receptor's binding pocket.

The key structural features of this compound that would be involved in molecular recognition include:

The phenyl group: This can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding pocket.

The cyclohexyl group: This bulky, hydrophobic group can occupy a hydrophobic pocket within the receptor.

The propanamide moiety: The carbonyl oxygen and the amide nitrogen can form crucial hydrogen bonds with the receptor, anchoring the ligand in the binding site.

In silico docking studies of related fentanyl analogs have helped to visualize these interactions and understand the structural basis for their affinity and activity at the μ-opioid receptor.

In Vitro Assessment of Specific Bioactivities and Underlying Mechanisms

While specific in vitro bioactivity data for this compound is not available in the public domain, its classification as a fentanyl analog strongly suggests that its primary bioactivity would be modulation of the μ-opioid receptor. Research on fentanyl analogs has shown that modifications to the N-phenylpropanamide scaffold can result in a wide range of activities, from potent agonism to antagonism. nih.gov

A study on phenylfentanil, another analog, revealed that in addition to its effects on the μ-opioid receptor, it may also interact with adrenergic receptors, suggesting that the biological activity of fentanyl analogs can be complex. nih.gov

The potential in vitro bioactivities of this compound are summarized in the table below, based on inferences from related compounds.

| Potential Bioactivity | Potential Mechanism | In Vitro Assay |

| μ-Opioid Receptor Agonism/Antagonism | Competitive binding and activation/blockade of the receptor | Radioligand binding assays, GTPγS functional assays |

| Adrenergic Receptor Modulation | Interaction with α1A- and α1B-adrenergic receptors | Receptor binding and functional assays on cell lines expressing these receptors |

| Cytochrome P450 Inhibition | Mechanism-based inactivation | Incubation with liver microsomes and measurement of enzyme activity |

Further research is required to experimentally determine the specific in vitro bioactivities of this compound and to elucidate the underlying molecular mechanisms.

In Vitro Antimicrobial and Antifungal Activity

Direct studies on the antimicrobial and antifungal properties of this compound are not readily found. However, research into compounds containing N-phenylamide and cyclohexyl moieties suggests that this structural class has potential as antimicrobial and antifungal agents.

For instance, a study on N-phenylbenzamides demonstrated their potential for development as antibacterial and antifungal medicines. nih.gov These compounds were shown to inhibit the growth of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. nih.gov The research involved in silico predictions of absorption, distribution, metabolism, excretion, and toxicity (ADMET), alongside molecular docking studies on key bacterial and fungal enzymes. nih.gov

Similarly, another study focused on the synthesis and antimicrobial activity of 4-phenyl/cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives. nih.gov These compounds, which incorporate a cyclohexyl group, were evaluated against several microbial strains, including Candida albicans, Candida glabrata, Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results indicated that some of these derivatives possess very strong antifungal activity. nih.gov

The general approach to evaluating in vitro antimicrobial and antifungal activity involves determining the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism. mdpi.com

Table 1: Examples of In Vitro Antimicrobial and Antifungal Activity of Structurally Related Compounds

| Compound Class | Test Organism | Activity | Reference |

| N-phenylbenzamides | Staphylococcus aureus (Gram-positive bacteria) | Inhibitory activity | nih.gov |

| N-phenylbenzamides | Escherichia coli (Gram-negative bacteria) | Inhibitory activity | nih.gov |

| N-phenylbenzamides | Candida albicans (Fungus) | Inhibitory activity | nih.gov |

| 4-cyclohexyl-5-(1-phenoxyethyl)-3-[N-(2-thiazolyl)acetamido]thio-4H-1,2,4-triazole derivatives | Candida albicans, Candida glabrata | Strong antifungal activity | nih.gov |

Note: This table presents data for compounds structurally related to this compound, as direct data for the subject compound is not available.

In Vitro Antioxidant Properties

There is a lack of specific data on the in vitro antioxidant properties of this compound in the reviewed literature. However, the antioxidant potential of various other chemical classes has been extensively studied, providing a framework for how such properties could be assessed.

Common in vitro antioxidant assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. d-nb.infomdpi.com The DPPH assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. The FRAP assay, on the other hand, evaluates the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com

For example, studies on curcuminoid N-alkylpyridinium salts and various natural polyphenol compounds have demonstrated their antioxidant capacities using these methods. mdpi.comarchivesofmedicalscience.com The antioxidant activity of these compounds is often attributed to the presence of phenolic hydroxyl groups that can readily donate hydrogen atoms to scavenge free radicals. nih.gov

While this compound lacks the typical structural motifs of a potent antioxidant, such as phenolic groups, its potential for antioxidant activity would need to be determined through empirical testing using standard assays like DPPH and FRAP.

Other In Vitro Pharmacological Probes

Beyond antimicrobial and antioxidant activities, other in vitro pharmacological probes can elucidate the biological interactions of a compound. These can include enzyme inhibition assays and receptor binding studies. rsc.orgnih.gov

Enzyme Inhibition:

Enzyme inhibition assays are crucial for identifying molecules that can modulate the activity of specific enzymes involved in disease processes. For instance, the inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. rsc.org A study on N-aryl iminochromenes identified compounds that inhibit COX-1 and COX-2 enzymes, suggesting their potential as anti-inflammatory agents. rsc.org Given the structural components of this compound, its potential to interact with various enzymes could be a subject for future investigation.

Receptor Binding:

Receptor binding assays are fundamental in drug discovery to identify compounds that interact with specific cellular receptors. nih.gov These assays typically use a radiolabeled ligand known to bind to the receptor of interest and measure the ability of a test compound to displace the radioligand. For example, fluorescent derivatives of certain ligands have been used to study their uptake and localization in tumor cells, providing insights into receptor function and potential therapeutic applications. nih.gov The N-cyclohexyl and N-phenyl groups in this compound could potentially interact with the binding sites of various receptors, a hypothesis that could be explored through comprehensive receptor screening panels.

Future Research Directions and Translational Perspectives for N Cyclohexyl N Phenylpropanamide Chemistry

Development of Next-Generation Analogues with Tuned Properties

The utility of N-cyclohexyl-N-phenylpropanamide as a structural surrogate for more complex and hazardous molecules opens avenues for the creation of next-generation analogues with finely-tuned properties. A key area of investigation is the "fragmentation" approach, where non-toxic molecules that mimic specific portions of a larger target molecule are utilized for preliminary studies. nih.govresearchgate.net This strategy has been effectively demonstrated in research aimed at developing detection methods for fentanyl, where this compound served as a non-toxic mimic for a part of the fentanyl structure. nih.govresearchgate.net

Future research will likely focus on synthesizing a library of this compound derivatives. By systematically modifying the cyclohexyl and phenyl rings, for instance, by introducing various electron-donating or electron-withdrawing groups, researchers can modulate the electronic and steric properties of the amide. This could lead to analogues with enhanced binding affinities or selectivities for specific molecular targets, thereby improving the sensitivity and accuracy of detection systems.

Exploration of Novel Synthetic Applications and Building Block Utility

While currently recognized for its application in sensing studies, the potential of this compound as a versatile building block in organic synthesis remains largely unexplored. Its inherent chemical structure, featuring a stable tertiary amide functional group, makes it a candidate for a variety of chemical transformations.

The fragmentation strategy employed in fentanyl detection research underscores the utility of this compound as a foundational structure for building more complex molecular architectures. nih.govresearchgate.net Future synthetic endeavors could explore its use as a scaffold to construct novel compounds with potential applications in medicinal chemistry or materials science. The stability of the N-cyclohexyl and N-phenyl groups could be leveraged to direct reactions at other points in the molecule, enabling the synthesis of a diverse range of new chemical entities.

Advanced Computational Modeling for Predictive Research

Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in elucidating the potential of this compound in molecular interactions. nih.govresearchgate.net In a recent study, DFT calculations were used to analyze the interaction of this compound, as a fentanyl fragment, with halogen bond donors. This predictive modeling was crucial in identifying the specific sites on the molecule that are most likely to engage in intermolecular bonding.

The future of research in this area will undoubtedly involve more sophisticated computational models. These models could be used to:

Predict the binding affinities of a wide array of this compound analogues with various targets.

Simulate the behavior of these molecules in different solvent environments.

Guide the rational design of new analogues with optimized properties for specific applications.

This in-silico approach will accelerate the discovery process and reduce the need for extensive empirical screening, making research more efficient and cost-effective.

Integration with Materials Science and Supramolecular Chemistry

A significant future direction for this compound lies at the interface of materials science and supramolecular chemistry. Its demonstrated role in studies involving functionalized gold nanoparticles for chemical detection highlights a promising avenue for research. nih.govresearchgate.net The interaction between this compound and these nanoparticles, mediated by non-covalent forces like halogen bonding, is a key aspect of this application.

Future research is poised to explore the integration of this compound and its analogues into various material systems. This could include their incorporation into:

Sensor arrays: Creating surfaces functionalized with these amides for the selective detection of specific analytes.

Smart materials: Developing materials that respond to external stimuli based on the binding of a target molecule to the embedded amide.

Supramolecular assemblies: Utilizing the specific recognition properties of this compound to direct the formation of complex, self-assembled structures with novel functions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclohexyl-N-phenylpropanamide, and how can purity be optimized?

- Methodology : Use nucleophilic substitution or condensation reactions between cyclohexylamine and substituted phenylpropanoyl derivatives. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol is advised. Monitor purity using HPLC (C18 column, UV detection at 254 nm) .

- Safety : Follow OSHA and GHS protocols: wear PPE (gloves, lab coat, goggles), avoid skin contact, and use fume hoods due to potential irritancy .

Q. What analytical techniques are validated for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to identify cyclohexyl (δ 1.2–1.8 ppm) and phenyl (δ 7.2–7.5 ppm) protons .

- Mass Spectrometry : ESI-MS in positive ion mode for molecular ion [M+H]⁺ (calculated MW: ~274 g/mol) .

- Purity Assessment : HPLC retention time comparison with reference standards .

Q. How should researchers handle discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Troubleshooting : Cross-validate data using NIST Chemistry WebBook or PubChem entries. For solubility, test in DMSO, ethanol, and water (pH 1–14) under controlled temperatures .

- Documentation : Report batch-specific variations (e.g., hygroscopicity affecting melting points) .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound derivatives?

- Methods :

- Docking Studies : Use AutoDock Vina with target proteins (e.g., enzymes in neurological pathways) to assess binding affinity.

- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .

Q. What strategies resolve contradictions in stability data under varying storage conditions?

- Experimental Design :

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 6 months. Monitor degradation via LC-MS for byproducts (e.g., hydrolysis of the amide bond) .

- Recommendations : Store at -20°C in airtight containers with desiccants to prevent moisture absorption .

Q. How do structural modifications (e.g., halogenation) impact the compound’s pharmacokinetic profile?

- Synthesis : Introduce substituents (e.g., -F, -Cl) at the phenyl ring via Friedel-Crafts alkylation.

- In Vivo/In Vitro Correlation :

- Measure metabolic stability using liver microsomes (human/rat).

- Assess permeability via Caco-2 cell monolayers .

Data Analysis and Reproducibility

Q. What statistical approaches are critical for validating dose-response relationships in preclinical studies?

- Protocol : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀. Apply ANOVA for inter-group comparisons (α = 0.05).

- Reproducibility : Include positive controls (e.g., known enzyme inhibitors) and triplicate experiments .

Q. How can researchers mitigate biases in spectral interpretation (e.g., NMR peak overlap)?

- Best Practices :

- Use 2D NMR (COSY, HSQC) to resolve complex splitting patterns.

- Compare with simulated spectra (ACD/Labs or MestReNova) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.